(7R)-8-Benzyl-7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane
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Overview
Description
(7R)-8-Benzyl-7-propan-2-yl-2,5-dioxa-8-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a benzyl group, a propan-2-yl group, and a spiro linkage involving an azaspiro and dioxaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-8-Benzyl-7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane typically involves multi-step organic synthesis. One common approach starts with the preparation of the azaspiro intermediate, followed by the introduction of the benzyl and propan-2-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(7R)-8-Benzyl-7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce the corresponding alcohols.
Scientific Research Applications
(7R)-8-Benzyl-7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of (7R)-8-Benzyl-7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (1R,7S)-Bicyclo[5.2.0]nonan-4-one compound with (1S,6S)-2-methylbicyclo[4.2.0]octan-3-one .
- Polyanionic compounds .
Uniqueness
(7R)-8-Benzyl-7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(7R)-8-benzyl-7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(2)14-9-18-15(10-17-11-15)16(14)8-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBCHVAEEBGRIQ-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC2(N1CC3=CC=CC=C3)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC2(N1CC3=CC=CC=C3)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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